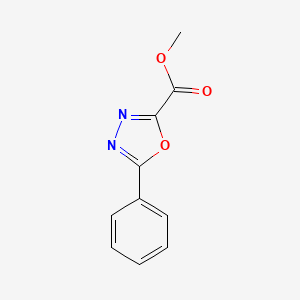

1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester

Description

1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester (CAS: Not explicitly provided) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research. The methyl ester group enhances lipophilicity, influencing bioavailability and metabolic stability, while the phenyl substituent contributes to π-π stacking interactions in biological targets .

The compound is synthesized via cyclization of hydrazide precursors or through amide coupling reactions, as demonstrated in the preparation of analogs for antiviral and antifungal applications . Its derivatives are noted for their role in drug development, including as intermediates for HIV integrase inhibitors like Raltegravir .

Properties

IUPAC Name |

methyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)9-12-11-8(15-9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKSIFWGIQSXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188381 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-26-2 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16691-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester can be synthesized through various methods. One common method involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another method includes the oxidative cyclization of hydrazide-hydrazones generated in situ from aryl glyoxal and hydrazides .

Industrial Production Methods: Industrial production of 1,3,4-oxadiazole derivatives often involves the use of high-yielding protocols under mild conditions. For example, the use of 2-iodoxybenzoic acid and tetraethylammonium bromide can facilitate the preparation of α-keto-1,3,4-oxadiazoles .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxadiazoles.

Scientific Research Applications

1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antibacterial, antifungal, and antiviral properties.

Medicine: Potential use in the development of anticancer and anti-inflammatory drugs.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester involves its interaction with various molecular targets. The compound can act as a bioisostere for carboxylic acids, esters, and carboxamides, modulating the electronic and hydrogen bond-accepting capabilities of the heterocycle . This interaction can influence various biological pathways, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key Comparisons

Substituent Effects on Bioactivity The methyl ester derivative exhibits balanced lipophilicity (logP ~2.1), making it suitable for membrane permeability in drug design. Replacing the ester with a hydroxymethyl group (5-phenyl-1,3,4-oxadiazole-2-methanol) reduces logP to ~1.5, enhancing solubility but limiting cellular uptake .

Synthetic Accessibility Methyl and ethyl esters are synthesized via esterification of carboxylic acid precursors using methanol or ethanol under acidic conditions . Potassium salts (e.g., 5-methyl-oxadiazole-2-carboxylate) are derived via saponification, enabling water-soluble formulations for intravenous drugs .

Biological Activity Antifungal Activity: Derivatives like (5-phenyl-oxadiazol-2-yl)-methanol show moderate activity against Candida albicans (MIC = 32 µg/mL), attributed to interactions with fungal cytochrome P450 enzymes . Antiviral Applications: The 5-phenyl-methyl ester scaffold is a precursor for HIV integrase inhibitors, where the oxadiazole ring chelates metal ions in the enzyme active site .

Heterocyclic Core Modifications

- Pyrazole Analogs : Methyl 5-phenyl-1H-pyrrole-2-carboxylate (logP = 2.3) demonstrates similar lipophilicity but lower thermal stability (decomposition at 180°C vs. 210°C for oxadiazole derivatives) .

- Thiophene Derivatives : 5-(2-Ethoxyphenyl)thiophene-2-carboxylic acid exhibits red-shifted UV absorption (λmax = 280 nm) compared to oxadiazoles (λmax = 260 nm), suggesting differences in electron delocalization .

Physicochemical Properties

| Property | 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester | Ethyl Ester Analog | Potassium Salt Derivative |

|---|---|---|---|

| Melting Point | 125–127°C | 98–100°C | >300°C (decomposes) |

| Solubility in Water | Low (0.2 mg/mL) | Very low (0.1 mg/mL) | High (50 mg/mL) |

| LogP (Predicted) | 2.1 | 2.8 | -1.4 |

| Stability | Stable under inert atmosphere; hydrolyzes in strong bases | Similar to methyl | Hygroscopic |

Research Findings

- Antiviral Screening : Methyl ester derivatives show IC₅₀ = 5 µM against HIV-1 integrase in vitro, outperforming ethyl analogs (IC₅₀ = 8 µM) due to optimal steric fit in the catalytic pocket .

Biological Activity

1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and an oxygen atom. This compound is part of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 204.18 g/mol

- CAS Number : 16691-26-2

Biological Activities

The biological activities of 1,3,4-oxadiazole derivatives have been extensively studied. Below is a summary of the key activities:

Antibacterial Activity

1,3,4-Oxadiazole derivatives have shown promising antibacterial properties against various strains of bacteria. A study demonstrated that compounds derived from oxadiazoles exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone against pathogens such as E. faecalis and P. aeruginosa .

| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound 1 | E. faecalis | 40 | 29 |

| Compound 2 | P. aeruginosa | 50 | 24 |

Antifungal Activity

Research indicates that oxadiazole derivatives also possess antifungal properties. For instance, certain derivatives have been effective against Candida albicans, showcasing their potential in treating fungal infections .

Antiviral Activity

The antiviral potential of oxadiazoles has been explored with some derivatives showing activity against viruses such as HIV and influenza. The mechanism often involves inhibiting viral replication or entry into host cells .

Anticancer Activity

Several studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. For example, one compound exhibited significant cytotoxicity against various cancer cell lines with an IC value around 92.4 µM across multiple types including colon and lung cancer cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 92.4 |

| Human Cervical Carcinoma | 92.4 |

The mechanism of action for oxadiazoles involves their ability to interact with various biological targets:

- They can act as bioisosteres for carboxylic acids and esters, altering the electronic properties and enhancing binding affinity to target proteins.

- They have shown inhibitory effects on key enzymes such as carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and inflammation .

Case Studies

-

Study on Anticancer Activity :

In a study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. One derivative was found to inhibit cell proliferation effectively through apoptosis induction mechanisms . -

Antibacterial Efficacy :

A comparative study evaluated the antibacterial efficacy of several oxadiazole compounds against resistant bacterial strains. The results indicated that certain modifications in the oxadiazole structure significantly enhanced antibacterial potency .

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-phenyl-1,3,4-oxadiazole-2-carboxylate derivatives, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of hydrazides or reaction of preformed oxadiazole intermediates. For example, 2-ethoxybenzohydrazide (XLIIb) reacts with ethyl 2-chloro-2-oxoacetate under P₂O₅ catalysis to yield 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid (XLIV), which can be esterified to the methyl ester . Optimization strategies include:

- Catalyst selection : P₂O₅ or polyphosphoric acid improves cyclization efficiency .

- Temperature control : Heating at 80–100°C minimizes side reactions like decarboxylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves esterification byproducts .

Yields vary (50–85%) depending on substituent electronic effects; electron-withdrawing groups on the phenyl ring enhance cyclization rates .

Basic: What spectroscopic and analytical techniques are critical for characterizing the ester functional group in this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : The methyl ester group appears as a singlet at ~3.8 ppm (¹H) and ~52 ppm (¹³C). Aromatic protons (5-phenyl) resonate as multiplet signals at 7.2–7.6 ppm .

- IR spectroscopy : Strong C=O stretches at 1720–1740 cm⁻¹ confirm the ester carbonyl .

- Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ at m/z 247.0746 (C₁₁H₁₀N₂O₃) validate molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect hydrolytic degradation products .

Advanced: How do crystallographic studies elucidate hydrogen bonding and π-π interactions in 5-phenyl-1,3,4-oxadiazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SHELXL refinement) reveals:

- Hydrogen bonding : N–H···N interactions between the oxadiazole N3 and adjacent aromatic C–H groups stabilize the lattice (bond distances: 2.8–3.1 Å) .

- π-π stacking : The 5-phenyl ring engages in offset stacking with neighboring oxadiazole cores (interplanar distance: 3.4–3.6 Å), influencing solubility and melting points .

- Disorder analysis : Thermal ellipsoid models resolve rotational disorder in the methyl ester group, critical for accurate electron density mapping .

Advanced: How can researchers reconcile contradictions in reported biological activities of structurally similar 1,3,4-oxadiazole derivatives?

Methodological Answer:

Discrepancies in antimicrobial or enzyme inhibition data arise from:

- Substituent effects : Electron-donating groups (e.g., –OCH₃) on the phenyl ring enhance antibacterial activity, while electron-withdrawing groups (–NO₂) reduce potency .

- Assay variability : MIC values differ between broth microdilution (CLSI guidelines) and agar diffusion methods due to diffusion limitations .

- Cellular uptake : LogP values >2.5 (calculated via ChemDraw) correlate with improved membrane permeability, explaining higher activity in lipophilic analogs .

Standardized protocols (e.g., CLSI M07-A10) and comparative docking studies (AutoDock Vina) are recommended to validate structure-activity relationships .

Advanced: What computational approaches predict the stability and reactivity of 5-phenyl-1,3,4-oxadiazole-2-carboxylates under acidic or basic conditions?

Methodological Answer:

- DFT calculations (Gaussian 16) : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity. The ester carbonyl is susceptible to nucleophilic attack (Fukui indices >0.2) .

- Hydrolysis modeling : MD simulations (AMBER) show ester bond cleavage at pH >10, with activation energy barriers of ~25 kcal/mol .

- Solvent effects : PCM models predict higher stability in aprotic solvents (DMF, acetonitrile) due to reduced hydrogen bonding with water .

Experimental validation via pH-dependent HPLC degradation studies aligns with computational predictions .

Advanced: How do structural modifications (e.g., methyl ester vs. carboxylic acid) impact the coordination chemistry of 1,3,4-oxadiazole derivatives?

Methodological Answer:

- Coordination sites : The carboxylic acid form acts as a bidentate ligand (N,O-coordination) with transition metals (e.g., Cu²⁺), forming octahedral complexes (UV-Vis λmax ~650 nm) .

- Ester derivatives : The methyl ester lacks acidic protons, limiting metal binding. However, it participates in weak C–H···O interactions with Lewis acids like ZnCl₂ .

- Biological implications : Carboxylic acid analogs show higher chelation-dependent antibacterial activity (e.g., against E. coli TOP10) compared to esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.